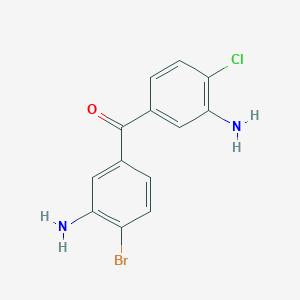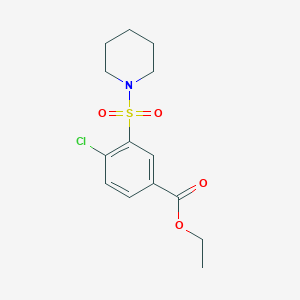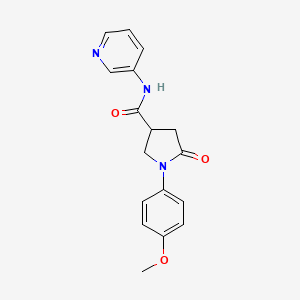
(3-amino-4-bromophenyl)(3-amino-4-chlorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-amino-4-bromophenyl)(3-amino-4-chlorophenyl)methanone, also known as BRACM, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. BRACM is a chalcone derivative that has been synthesized through various methods and has shown promising results in scientific research.
科学的研究の応用
(3-amino-4-bromophenyl)(3-amino-4-chlorophenyl)methanone has shown potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been studied for its potential as an anticancer agent. This compound has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. In the field of materials science, this compound has been studied for its potential as a dye for organic light-emitting diodes (OLEDs). This compound has been found to exhibit high thermal stability and good solubility, making it a promising candidate for use in OLEDs.
作用機序
The mechanism of action of (3-amino-4-bromophenyl)(3-amino-4-chlorophenyl)methanone is not fully understood. However, it has been proposed that this compound exerts its anticancer effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been found to induce apoptosis in cancer cells by activating the extrinsic apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit low toxicity in vitro and in vivo. In a study conducted on mice, this compound was found to have no significant toxic effects on the liver, kidney, or spleen. However, further studies are needed to determine the long-term toxicity of this compound.
実験室実験の利点と制限
One of the advantages of using (3-amino-4-bromophenyl)(3-amino-4-chlorophenyl)methanone in lab experiments is its low toxicity. This makes it a safer alternative to other chemical compounds that may exhibit higher toxicity. Another advantage of using this compound is its potential as a dye for OLEDs. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of (3-amino-4-bromophenyl)(3-amino-4-chlorophenyl)methanone. In the field of medicinal chemistry, further studies are needed to determine the efficacy of this compound as an anticancer agent in vivo. In the field of materials science, further studies are needed to optimize the synthesis of this compound for use as a dye in OLEDs. Additionally, further studies are needed to determine the long-term toxicity of this compound and its potential effects on the environment.
合成法
(3-amino-4-bromophenyl)(3-amino-4-chlorophenyl)methanone can be synthesized through various methods, including the Claisen-Schmidt condensation reaction, the Aldol condensation reaction, and the Knoevenagel condensation reaction. The Claisen-Schmidt condensation reaction involves the reaction of two carbonyl compounds in the presence of a base catalyst to form an α,β-unsaturated carbonyl compound. The Aldol condensation reaction involves the reaction of an aldehyde or ketone with an enolate ion to form a β-hydroxy carbonyl compound. The Knoevenagel condensation reaction involves the reaction of an aldehyde or ketone with an activated methylene compound to form an α,β-unsaturated carbonyl compound. The synthesis of this compound can be achieved through the Claisen-Schmidt condensation reaction between 3-amino-4-bromobenzaldehyde and 3-amino-4-chlorobenzaldehyde in the presence of a base catalyst.
特性
IUPAC Name |
(3-amino-4-bromophenyl)-(3-amino-4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O/c14-9-3-1-7(5-11(9)16)13(18)8-2-4-10(15)12(17)6-8/h1-6H,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOMGLXYWKDNDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)Br)N)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[3-(4-nitrophenyl)acryloyl]-3-piperidinecarboxylate](/img/structure/B5366657.png)


![methyl 4-ethyl-5-methyl-2-{[(2-pyrimidinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5366675.png)
![allyl 3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acrylate](/img/structure/B5366678.png)
![4-(6-{[(2S,5R)-5-(pyrrolidin-1-ylmethyl)tetrahydrofuran-2-yl]methyl}pyrimidin-4-yl)morpholine](/img/structure/B5366681.png)
![4-[(4aS*,8aR*)-1-isobutyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-4-oxo-1-butanesulfonamide](/img/structure/B5366685.png)
![8-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5366700.png)


![[3-(2-aminoethyl)benzyl]{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}methylamine dihydrochloride](/img/structure/B5366733.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-methylbenzamide](/img/structure/B5366738.png)
![7-(2-chlorophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5366743.png)
![N-isobutyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5366744.png)